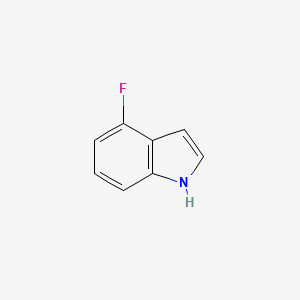

4-Fluoroindole

Descripción general

Descripción

4-Fluoroindole is a mono-fluorinated indole, a benzene ring fused with a pyrrole heterocyclic compound. It is a white to pale yellow crystalline solid, soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane . This compound is used as a synthesis intermediate for dyes, active pharmaceutical ingredients, organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and bioimaging .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Fluoroindole can be synthesized through various methods. One common method involves the reaction of N-fluoroformylindole with ortho-fluorobenzophenone . Another method uses 2-fluoro-6-nitrotoluene as the raw material, which undergoes condensation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoroindole undergoes various chemical reactions, including:

Electrophilic Substitution: The fluorine atom on the indole ring can be substituted with other functional groups using electrophilic reagents.

Nucleophilic Substitution: The nitrogen atom in the indole ring can act as a nucleophile, reacting with electrophiles to form substituted products.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as trifluoromethyl hypofluorite and cesium fluoroxysulfate are used.

Nucleophilic Substitution: Sodium hydride or potassium hydride can be used to activate the nitrogen atom.

Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired product.

Major Products Formed:

4-Fluoro-tryptophan: Formed through biotransformation using tryptophan synthase.

Fluorinated indole derivatives: Formed through various substitution reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Fluoroindole serves as a crucial building block in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential in developing novel anti-cancer agents and treatments for neurological disorders. The compound enhances the efficacy of existing drugs, such as kanamycin, against multi-drug resistant pathogens like Pseudomonas aeruginosa .

Key Studies:

- A study demonstrated that this compound derivatives showed promising results in inhibiting tryptophan dioxygenase, which is implicated in cancer progression .

- Researchers have synthesized new compounds based on this compound that exhibit significant anti-cancer activity .

Material Science

In material science, this compound is utilized to create advanced materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its unique electronic properties enhance the performance of these devices.

Applications:

- OLEDs: The incorporation of this compound derivatives into OLEDs has led to improved light emission efficiency.

- DSSCs: Research indicates that indole derivatives can serve as donor units in DSSCs, achieving power conversion efficiencies of up to 13.6% .

Biochemical Research

This compound is employed in biochemical research to study protein interactions and enzyme activities. It aids in understanding biological processes and disease mechanisms.

Notable Findings:

- Studies involving Escherichia coli have shown that cultures adapted to fluorinated indoles can provide insights into microbial metabolism and regulatory networks .

- The compound's role as an intercellular signaling molecule makes it a valuable scaffold for designing active pharmaceutical ingredients .

Agricultural Chemistry

The compound is also being explored for its potential in developing environmentally friendly agrochemicals, such as herbicides and fungicides. Its application in agricultural chemistry aims to provide sustainable solutions for pest management.

Research Highlights:

- Investigations into the efficacy of this compound-based agrochemicals indicate potential benefits in crop protection while minimizing environmental impact .

Bioimaging

This compound derivatives are utilized in bioimaging applications, particularly for monitoring cancer cells during treatment. Their photophysical properties allow for enhanced visualization of cellular structures.

Case Studies:

- A study highlighted the use of this compound in imaging cancer cells under various therapeutic conditions, demonstrating its utility in tracking treatment responses .

Data Table: Summary of Applications

| Field | Application | Key Findings/Studies |

|---|---|---|

| Pharmaceutical Development | Drug synthesis and enhancement | Anti-cancer agents; improved antibiotic efficacy |

| Material Science | OLEDs and DSSCs | Power conversion efficiency of 13.6% |

| Biochemical Research | Protein interactions; enzyme activity | Insights into microbial metabolism |

| Agricultural Chemistry | Development of agrochemicals | Environmentally friendly pest management solutions |

| Bioimaging | Monitoring cancer cells | Enhanced visualization during treatments |

Mecanismo De Acción

4-Fluoroindole exerts its effects through various mechanisms:

Anticancer Activity: Inhibits the VEGFR-2 signaling pathway, which is crucial for cancer cell proliferation.

Antimicrobial Activity: Enhances the effectiveness of antibiotics by disrupting bacterial cell signaling and biofilm formation.

Comparación Con Compuestos Similares

- 5-Iodoindole

- 7-Chloroindole

- 7-Bromoindole

Comparison: 4-Fluoroindole is unique due to its fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to other halogenated indoles. This makes it particularly useful in applications requiring high precision and efficiency .

Actividad Biológica

4-Fluoroindole (4F-Indole) is a fluorinated derivative of indole that has garnered attention in recent years due to its diverse biological activities. This article explores its effects on various organisms, particularly focusing on its antimicrobial properties, metabolic adaptations, and potential therapeutic applications.

Antimicrobial Effects

One significant study highlighted the ability of 4F-Indole to enhance the susceptibility of Pseudomonas aeruginosa PAO1 to aminoglycoside antibiotics, such as kanamycin. The mechanism appears to involve the inhibition of the MexXY-OprM efflux pump, which is crucial for antibiotic resistance in this bacterium. The study reported that 4F-Indole treatment led to the downregulation of several genes associated with antibiotic resistance and virulence factors, including pyocyanin biosynthesis, which is known to confer resistance against multiple antibiotics .

Key Findings:

- Inhibition of Virulence Factors : 4F-Indole completely inhibited pyocyanin synthesis, which is vital for P. aeruginosa survival during antibiotic treatment.

- Gene Expression Changes : Transcriptomic analysis revealed that 4F-Indole significantly altered the expression of 260 differentially expressed genes (DEGs), affecting metabolic pathways like carbon fixation and amino acid biosynthesis .

- Metabolomic Changes : A total of 75 metabolites were identified as significantly different in concentration, indicating profound metabolic shifts induced by 4F-Indole treatment .

Metabolic Adaptation in Bacteria

Another research avenue explored the adaptation of Escherichia coli to fluorinated indoles, including this compound. Through adaptive laboratory evolution (ALE), E. coli was shown to metabolize 4F-Indole as a substrate for protein synthesis, replacing tryptophan with fluorinated analogs in its proteome. This adaptation highlights the potential for fluorinated compounds to serve as novel nutrients under selective pressure .

Adaptation Mechanism:

- Xeno-nutrient Utilization : The study demonstrated that E. coli could grow using this compound as a sole nitrogen source after extensive adaptation, showcasing its potential as a metabolic intermediate .

- Proteomic Changes : The incorporation of fluorinated amino acids into proteins suggests significant alterations in protein folding and membrane integrity due to the presence of these non-canonical amino acids .

Table: Summary of Biological Activities of this compound

Propiedades

IUPAC Name |

4-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKIJOPJWWZLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379061 | |

| Record name | 4-Fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387-43-9 | |

| Record name | 4-Fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROINDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.